molecular formula C13H13N3O2S B3836754 [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone

[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B3836754
M. Wt: 275.33 g/mol
InChI Key: MENNMZIUJMMQQG-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a thiadiazole ring, and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form 2-hydroxyphenylthiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with pyrrolidine and a suitable acylating agent to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced to form thiol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, thiol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development and therapeutic applications .

Medicine

In medicine, this compound is being investigated for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity .

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

IUPAC Name

[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-10-6-2-1-5-9(10)11-12(15-19-14-11)13(18)16-7-3-4-8-16/h1-2,5-6,17H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENNMZIUJMMQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSN=C2C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone
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[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone
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[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone
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[4-(2-Hydroxyphenyl)-1,2,5-thiadiazol-3-yl]-pyrrolidin-1-ylmethanone
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